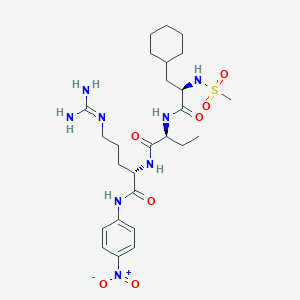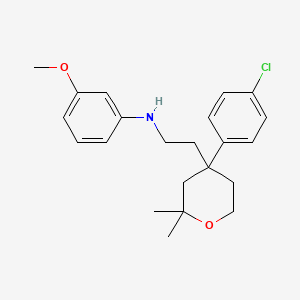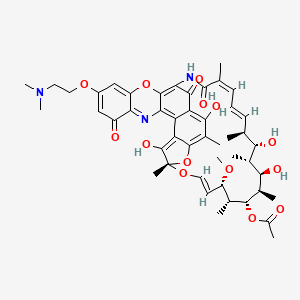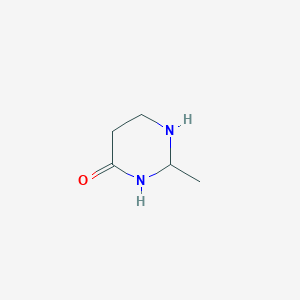
Uridine triphosphate-15N2 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine triphosphate-15N2 (dilithium) is a nucleotide analog where two nitrogen atoms are isotopically labeled with nitrogen-15. This compound is a derivative of uridine triphosphate, a nucleotide that plays a crucial role in various biological processes, including the regulation of pancreatic functions in both endocrine and exocrine secretion, cell proliferation, and intracellular signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine triphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 into the uridine triphosphate molecule. This process typically starts with the synthesis of uridine, followed by the phosphorylation of uridine to form uridine monophosphate, uridine diphosphate, and finally uridine triphosphate. The nitrogen-15 labeling is introduced during the synthesis of uridine .
Industrial Production Methods
Industrial production of uridine triphosphate-15N2 (dilithium) involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine triphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Phosphorylation and Dephosphorylation: These reactions involve the addition or removal of phosphate groups.
Hydrolysis: The compound can be hydrolyzed to form uridine diphosphate and uridine monophosphate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorylating Agents: Such as ATP and other nucleotide triphosphates.
Hydrolyzing Agents: Such as water and specific enzymes like phosphatases.
Nucleophiles: Such as amines and thiols.
Major Products Formed
The major products formed from these reactions include uridine diphosphate, uridine monophosphate, and various substituted uridine derivatives .
Applications De Recherche Scientifique
Uridine triphosphate-15N2 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in various chemical reactions.
Biology: Plays a role in studying nucleotide metabolism and intracellular signaling pathways.
Medicine: Used in research related to pancreatic functions, cancer cell proliferation, and myocardial infarction treatment.
Industry: Utilized in the development of pharmaceuticals and as a tracer in drug development processes
Mécanisme D'action
Uridine triphosphate-15N2 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide metabolism and intracellular signaling. The compound regulates pancreatic functions by modulating the activity of channels, transporters, and signaling molecules. It also influences cell proliferation and differentiation through its interaction with specific receptors and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine triphosphate-13C9 (dilithium): Another isotope-labeled uridine triphosphate with carbon-13 labeling.
Uridine triphosphate-d13 (dilithium): A deuterium-labeled uridine triphosphate.
Uridine triphosphate-13C9, 15N2 (sodium): A compound labeled with both carbon-13 and nitrogen-15
Uniqueness
Uridine triphosphate-15N2 (dilithium) is unique due to its specific nitrogen-15 labeling, which makes it particularly useful for studies involving nitrogen metabolism and tracing nitrogen-containing compounds in biological systems. This specificity allows for more precise and accurate measurements in various research applications .
Propriétés
Formule moléculaire |
C9H13Li2N2O15P3 |
|---|---|
Poids moléculaire |
498.0 g/mol |
Nom IUPAC |
dilithium;[[[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;; |
Clé InChI |
OUFREPIBZXXUHS-BXRRZPCLSA-L |
SMILES isomérique |
[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)



![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)



![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)

![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)
